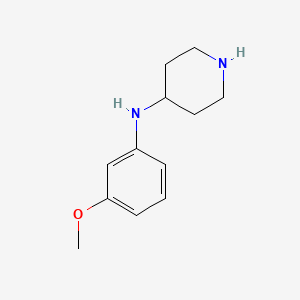

N-(3-methoxyphenyl)piperidin-4-amine

Description

Contextualization within Piperidine (B6355638) Derivative Research

The piperidine nucleus is one of the most important synthetic fragments in the design and construction of pharmaceutical drugs. ontosight.ainih.gov It is a six-membered heterocycle containing five carbon atoms and one nitrogen atom. nih.gov This scaffold is ubiquitous in medicinal chemistry, forming the structural core of numerous approved drugs across more than twenty therapeutic classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.gov

Rationale for Investigation in Drug Discovery and Development

The rationale for investigating N-(3-methoxyphenyl)piperidin-4-amine in drug discovery is based on the well-established biological activities of the broader class of N-aryl-piperidine derivatives. This scaffold is a privileged structure, meaning it has been shown to bind to multiple biological targets, making it a valuable starting point for developing new drugs.

Research has demonstrated that N-aryl-piperidine derivatives can exhibit moderate to high affinity for various central nervous system (CNS) targets. For instance, different analogs have been synthesized and evaluated as potent ligands for:

Sigma (σ) Receptors: A series of N-(1-benzylpiperidin-4-yl)arylacetamides, which share the core N-substituted-4-aminopiperidine structure, showed high affinity and selectivity for σ₁ receptors, which are implicated in a range of neurological and psychiatric conditions. researchgate.net

Histamine (B1213489) H₃ Receptors: Piperidine derivatives with an aryl group attached to the nitrogen have been developed as potent agonists for the human histamine H₃ receptor, a target for treating cognitive and sleep disorders. nih.gov

Opioid Receptors: The piperidine moiety is a fundamental component of morphine and is crucial for its analgesic activity. tandfonline.com Modified 4-aminopiperidine (B84694) structures have been explored as ligands for nociceptin (B549756) and other opioid receptors to develop novel analgesics. tandfonline.comnih.gov

Serotonin (B10506) (5-HT) Receptors: The N-arylpiperidine scaffold is a key component in ligands designed to target various serotonin receptors, such as the 5-HT₆ receptor, which is an area of interest for developing cognitive enhancers. researchgate.net

The presence of the 3-methoxyphenyl (B12655295) group is also significant. The methoxy (B1213986) (-OCH₃) substituent and its position on the phenyl ring can greatly influence a compound's binding affinity, selectivity, and metabolic stability. The methoxyphenyl group is a feature in numerous biologically active compounds, including inhibitors of tubulin polymerization for cancer therapy and inhibitors of GABA transporters for neurological disorders. nih.govnih.govresearchgate.net Therefore, this compound serves as a logical and valuable starting material for creating libraries of novel compounds to be screened against these and other important biological targets.

Overview of Prior Research Paradigms and Current Research Landscape

The investigation of piperidine derivatives has evolved over time, reflecting broader trends in medicinal chemistry.

A foundational research paradigm has been the systematic exploration of Structure-Activity Relationships (SAR) . In this approach, chemists synthesize a series of related analogs where specific parts of the molecule are systematically modified. For example, researchers have investigated the SAR of N-aryl-piperidine derivatives by altering the substituents on the aryl ring, changing the linker between the piperidine and other functional groups, or modifying the piperidine ring itself. researchgate.netnih.govnih.gov These studies have been crucial in identifying which molecular features are essential for binding to a specific biological target and for eliciting a desired functional response (e.g., agonist vs. antagonist activity).

The current research landscape builds upon this foundation with more advanced tools and strategies.

Advanced Synthesis: There is a strong focus on developing efficient and stereoselective synthetic routes to produce highly substituted and complex piperidine analogs. Modern methods include the hydrogenation of pyridine (B92270) precursors, various forms of intramolecular cyclization, and multi-component reactions that allow for the rapid assembly of molecular diversity. nih.govajchem-a.com

Target-Driven Design: While SAR studies remain important, drug discovery is increasingly guided by a detailed understanding of the three-dimensional structure of the biological target. Computational tools, such as molecular docking, are used to predict how a designed molecule might bind to a receptor's active site. tandfonline.com This in-silico approach helps prioritize which derivatives to synthesize, making the drug discovery process more efficient.

Exploring New Therapeutic Areas: The versatility of the piperidine scaffold continues to be exploited in the search for treatments for a wide range of diseases. Current research explores piperidine derivatives as potential agents for treating Alzheimer's disease, viral infections, and various cancers, in addition to the traditional focus on CNS disorders and pain. ajchem-a.com

The this compound scaffold is an exemplar of a building block situated at the intersection of these paradigms. It is simple enough for facile chemical modification yet contains the key structural motifs—the N-aryl group and the 4-amino position—that decades of SAR studies have proven to be fruitful for generating potent and selective ligands for a multitude of biological targets.

Table 2: Examples of Structure-Activity Relationships in N-Aryl Piperidine Derivatives

| Base Scaffold | Target Receptor | Modification Example | Impact on Activity |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma (σ₁) Receptor | Replacement of the phenylacetamide's phenyl ring with an imidazole (B134444) or pyridyl ring. | >60-fold loss in affinity for σ₁ receptors. researchgate.net |

| 4-hydroxy-4-phenylpiperidine | Nociceptin Receptor | Introduction of a 2-(aminomethyl) group on the C-4 phenyl ring. | Identified as a key feature for high affinity and functional activity. nih.gov |

| N-(piperidinyl)pyrazole-3-carboxamide | Cannabinoid (CB₁) Receptor | Substitution of the aminopiperidinyl moiety with N-cyclohexyl amide. | Resulted in the highest CB₁ affinity among the analogs tested. nih.gov |

| 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperidine | Histamine H₃ Receptor | Substitution on the N-aryl ring. | Greatly influenced agonistic activity, with specific substituents leading to potent agonists. nih.gov |

| 2,5-dimethoxyphenylpiperidine | Serotonin (5-HT₂ₐ) Receptor | Hydrogenation of a phenylpyridine precursor to form the piperidine ring. | Led to the discovery of a novel class of selective 5-HT₂ₐ receptor agonists. nih.gov |

Properties

IUPAC Name |

N-(3-methoxyphenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)14-10-5-7-13-8-6-10/h2-4,9-10,13-14H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBBGXRQAIQTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Synthesis of N-(3-methoxyphenyl)piperidin-4-amine and Analogues

The construction of this compound and related structures relies on established principles of organic synthesis, primarily involving the formation of the piperidine (B6355638) ring and the subsequent introduction of the N-aryl substituent.

Functionalization Pathways of the Piperidine Core

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals. nih.gov Its functionalization can be achieved at various positions, with the choice of strategy often depending on the desired substitution pattern and the available starting materials. For the synthesis of this compound, the key starting material is a 4-aminopiperidine (B84694) derivative.

A common approach begins with a pre-functionalized piperidine, such as N-Boc-4-aminopiperidine, where the Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen. This allows for selective reactions at the 4-amino position. Alternatively, syntheses can commence from N-benzyl-4-piperidone, which can be converted to 4-Boc-aminopiperidine through a sequence involving ketal formation, reaction with tert-butyl carbamate (B1207046) to form an imine, and subsequent catalytic hydrogenation. google.com

Direct C-H functionalization of the piperidine ring is also an emerging strategy, although it can present challenges in controlling regioselectivity. rsc.org For instance, palladium-catalyzed β-arylation of N-Boc-piperidines has been reported, offering a direct route to 3-arylpiperidines. rsc.org However, for 4-substituted piperidines, starting with a functionalized core is generally more straightforward.

Methodologies for Introducing the Methoxyphenyl Moiety

The introduction of the 3-methoxyphenyl (B12655295) group onto the piperidine nitrogen is a crucial step in the synthesis of the target compound. Several N-arylation methods are available, with the most prominent being transition-metal-catalyzed cross-coupling reactions and reductive amination.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is well-suited for the N-arylation of amines with aryl halides. nih.gov In a plausible synthesis of this compound, a protected 4-aminopiperidine, such as 4-amino-1-Boc-piperidine, could be coupled with a 3-methoxyphenyl halide (e.g., 3-bromoanisole) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The reaction would be followed by the deprotection of the Boc group to yield the final product. The choice of ligand is critical for the efficiency of the coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield (%) |

| 4-Amino-1-Boc-piperidine | 3-Bromoanisole | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 75-90 |

| 4-Amino-1-Boc-piperidine | 3-Chloroanisole | Pd₂ (dba)₃ / RuPhos | NaOtBu | Dioxane | 70-85 |

This is a representative table based on typical conditions for Buchwald-Hartwig amination reactions involving similar substrates.

Reductive Amination: This method involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this could involve the reaction of 4-aminopiperidine with 3-methoxybenzaldehyde (B106831) in the presence of a reducing agent. To avoid polymerization or side reactions, it is often advantageous to use a protected piperidine derivative, such as 1-Boc-4-oxopiperidine, which can be reacted with 3-methoxyaniline, followed by reduction of the resulting enamine and subsequent deprotection. A variety of reducing agents can be employed, including sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. researchgate.net

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) |

| 4-Aminopiperidine | 3-Methoxybenzaldehyde | NaBH(OAc)₃ | Dichloroethane | 60-80 |

| 3-Methoxyaniline | 1-Boc-4-oxopiperidine | NaBH₃CN | Methanol | 65-85 |

This table illustrates representative conditions for reductive amination reactions.

Stereoselective Synthesis Approaches and Diastereomeric Control

While this compound itself does not have a chiral center at the 4-position, the synthesis of its analogues with additional substituents on the piperidine ring often requires stereocontrol. Achieving high diastereoselectivity is a key challenge in the synthesis of polysubstituted piperidines.

For instance, in the synthesis of 4-amino-3-(p-methoxyphenyl)-1-methyl-piperidine, the hydrogenation of an oxime precursor leads to a mixture of diastereoisomers. prepchem.com Separation of these isomers can be achieved through crystallization or chromatography.

Modern synthetic methods aim to control stereochemistry during the ring-forming or functionalization steps. For example, the direct α-arylation of a protected 4-hydroxy piperidine via a one-pot Negishi cross-coupling reaction has been shown to proceed with high levels of 2,4-cis-diastereoselectivity. nih.gov Such strategies are crucial for the development of stereochemically pure piperidine-based drug candidates.

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, sustainability, and scalability of piperidine synthesis, advanced techniques such as catalytic systems and multicomponent reactions are increasingly being employed.

Catalytic Reaction Systems for Piperidine Synthesis

The use of transition metal catalysts has revolutionized the synthesis of N-arylpiperidines. nih.gov As discussed, palladium-catalyzed reactions like the Buchwald-Hartwig amination are highly effective. nih.gov Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative, though it sometimes requires harsher reaction conditions.

Recent advancements focus on developing more active and versatile catalyst systems. For example, the use of specific ligands can control the regioselectivity of C-H arylation on the piperidine ring. rsc.org Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives have been developed to produce enantioenriched 3-substituted piperidines.

Biocatalysis is also emerging as a powerful tool. For instance, multi-enzyme cascades have been used for the synthesis of protected 3-aminopiperidine derivatives, offering high enantiopurity under mild conditions.

Multicomponent and Cascade Reactions in Derivative Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. These reactions often proceed through a cascade of transformations, such as condensation, cyclization, and rearrangement, in a one-pot fashion.

A common MCR for piperidine synthesis involves the reaction of an aldehyde, an amine, and a β-dicarbonyl compound. While not directly applicable to the synthesis of this compound, these methods are invaluable for creating diverse libraries of piperidine analogues for drug discovery.

Cascade reactions, which involve two or more sequential transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are also instrumental in piperidine synthesis. For example, a double reductive amination approach on dicarbonyl compounds provides a direct route to the piperidine skeleton. chim.it This strategy has been successfully applied to the synthesis of polyhydroxypiperidines. chim.it

Purification and Characterization Methodologies

The purification and detailed characterization of this compound are critical steps to ensure its suitability for subsequent synthetic applications and to fully understand its chemical properties. Given its basic amine nature, specialized techniques are often employed to overcome challenges such as interactions with acidic stationary phases during chromatography.

Purification Methodologies

The isolation and purification of this compound and structurally related basic amines often involve standard laboratory techniques, which are adapted to handle the specific reactivity of the amine functional group. The primary methods include column chromatography and recrystallization.

Column Chromatography: Flash column chromatography is a principal method for purifying amine compounds. However, the basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol (B1196071) groups of a standard silica (B1680970) gel stationary phase. This interaction can result in poor separation, significant tailing of the compound's elution band, and potential degradation or irreversible adsorption to the column. biotage.com To mitigate these issues, several strategies are employed:

Mobile Phase Modification: A common approach is to add a small amount of a competing base, such as triethylamine (B128534) (TEA) or ammonia, to the mobile phase (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol systems). The competing base neutralizes the acidic sites on the silica, allowing the desired amine to elute more cleanly. biotage.com

Functionalized Silica: The use of an amino-functionalized silica (KP-NH) stationary phase provides a more inert surface for the separation of basic compounds, often leading to improved peak shape and separation efficiency without the need for mobile phase additives. biotage.com

Reversed-Phase Chromatography: For more polar amines, reversed-phase flash chromatography can be effective. Using an alkaline mobile phase (e.g., containing triethylamine or ammonium (B1175870) acetate) ensures the amine is in its neutral, free-base form. This increases its lipophilicity and retention on a C18 stationary phase, enabling separation from other components. biotage.com

Recrystallization: Recrystallization is frequently used as a final purification step to obtain highly pure crystalline material. The choice of solvent is crucial. For intermediates in the synthesis of related piperidine structures, mixed solvent systems such as ethanol/heptane have proven effective for inducing crystallization and removing soluble impurities. google.com

| Technique | Stationary Phase | Typical Mobile Phase/Solvent | Key Considerations |

|---|---|---|---|

| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol with 0.1-1% Triethylamine | Addition of a basic modifier is crucial to prevent peak tailing and product loss. biotage.com |

| Normal-Phase Column Chromatography | Amine-Functionalized Silica | Hexane/Ethyl Acetate | Provides a more inert surface, ideal for basic amines, often yielding better separation. biotage.com |

| Reversed-Phase Column Chromatography | C18 Silica | Acetonitrile (B52724)/Water with basic modifier (e.g., TEA, Ammonium Acetate) | Maintains the amine in its free-base form, increasing retention and aiding purification. biotage.com |

| Recrystallization | N/A | Mixed Solvents (e.g., Ethanol/Heptane) | Effective for obtaining high-purity, crystalline final products or intermediates. google.com |

Characterization Methodologies

Beyond basic identification, a comprehensive characterization of this compound involves a suite of advanced analytical techniques to confirm its structure, assess its purity, and understand its conformational dynamics.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for assessing the purity of this compound.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for this type of molecule. Analysis is typically performed on an octadecyl (C18) column. ptfarm.plnih.gov The mobile phase usually consists of a mixture of acetonitrile and an aqueous buffer. ptfarm.pl For general analysis with UV detection, a modifier like phosphoric acid may be used. nih.gov However, for applications involving mass spectrometry (MS) detection, a volatile modifier such as formic acid is substituted to ensure compatibility. sielc.com

Chiral HPLC: To determine the enantiomeric purity of chiral analogs or resolve racemic mixtures, specialized chiral stationary phases are necessary. For instance, a ChromTech CHIRAL-AGP column has been used to separate the enantiomers of related aminopiperidine derivatives. google.com

| Technique | Column Type | Typical Mobile Phase | Detector | Application |

|---|---|---|---|---|

| RP-HPLC | C18 (e.g., Inertsil, LiChrosorb) | Acetonitrile / Water with Phosphoric Acid or Formic Acid nih.govsielc.com | UV, MS | Purity analysis, quantitative determination. |

| Chiral HPLC | Chiral-AGP | Phosphate Buffer / Isopropanol google.com | UV | Enantiomeric excess (ee) determination. |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying the compound and profiling any synthesis-related impurities. nih.gov Given that some complex amines can be thermally labile, method parameters must be carefully optimized. The use of shorter analytical columns can reduce the residence time of the analyte in the heated GC oven, thereby minimizing thermal degradation and allowing for the analysis of non-derivatized compounds. nih.gov A typical temperature program for related heterocyclic amines involves an initial temperature hold, followed by a controlled ramp to a final temperature to ensure the separation of volatile and semi-volatile components. unodc.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Standard (e.g., 30m) or Short (e.g., 4-10m) Capillary Column | Separation of volatile components. Shorter columns can reduce thermal degradation. nih.gov |

| Oven Program | Initial hold at ~100°C, ramp at 10-12°C/min to 200°C, then hold. unodc.org | To achieve separation of impurities with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides structural information based on mass-to-charge ratio and fragmentation patterns. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for unambiguous structure elucidation. While ¹H and ¹³C NMR provide the fundamental connectivity of the molecule, more advanced techniques can reveal subtle structural details.

Dynamic NMR: For molecules containing a piperidine or piperazine (B1678402) ring, the ring can undergo conformational changes (e.g., chair-chair interconversion). Furthermore, rotation around amide bonds in related structures can be restricted. These dynamic processes can lead to the observation of distinct sets of signals for different conformers at room temperature or lower temperatures. nih.govresearchgate.net Temperature-dependent NMR studies can be used to determine the energy barriers for these conformational changes by observing the coalescence of signals as the temperature is increased. nih.govresearchgate.net This provides deep insight into the molecule's conformational landscape, a feature not discernible from basic spectra.

Preclinical Pharmacological Investigations

In Vitro Biological Activity Profiling

There is no publicly available data detailing the receptor binding affinities and selectivity of N-(3-methoxyphenyl)piperidin-4-amine for any specific biological targets. Extensive searches of scientific databases did not yield any studies that have characterized the binding profile of this compound at various receptors, such as opioid, dopamine (B1211576), serotonin (B10506), or other G-protein coupled receptors (GPCRs). Consequently, its affinity (Kᵢ), inhibition constants (IC₅₀), and selectivity ratios against panels of receptors remain uncharacterized in the scientific literature.

No published studies were found that investigate the effects of this compound on the activity of enzymes. Data regarding its potential to inhibit or activate key enzymes involved in physiological or pathological processes is not available. Therefore, parameters such as the half-maximal inhibitory concentration (IC₅₀) or the activation constant (Kₐ) for this compound against any specific enzyme are unknown.

Detailed investigations into the functional activity of this compound in cell-based assays are not reported in the available scientific literature. There are no published findings from reporter gene assays, studies on the modulation of intracellular signaling pathways (e.g., cAMP or calcium mobilization), or assays assessing its impact on cellular processes such as proliferation, migration, or invasion in any cell line.

Mechanistic Elucidation of Biological Actions

Ligand-Receptor/Enzyme Interaction Dynamics

Assuming N-(3-methoxyphenyl)piperidin-4-amine interacts with opioid or serotonin (B10506) receptors, the dynamics of this interaction would be governed by several factors. The protonated amine of the piperidine (B6355638) ring at physiological pH is expected to form a crucial ionic bond with a conserved aspartate residue in the transmembrane domain of these G-protein coupled receptors.

The 3-methoxyphenyl (B12655295) group would likely engage in hydrophobic and/or hydrogen bonding interactions within the receptor's binding pocket. The position of the methoxy (B1213986) group (meta) would influence the orientation of the aromatic ring and its interactions with specific amino acid residues, thereby determining the affinity and selectivity for different receptor subtypes. For instance, in serotonin receptors, interactions with aromatic residues like phenylalanine and tryptophan are common.

Computational docking studies on similar piperidine derivatives targeting serotonin and dopamine (B1211576) receptors have highlighted the importance of these interactions for binding affinity. nih.gov The specific stereochemistry of this compound, if chiral, would also play a significant role in its binding affinity and efficacy.

Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways by this compound would be a direct consequence of its interaction with a specific receptor.

Opioid Receptor Signaling: If the compound acts as an agonist at µ-opioid receptors, it would likely lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels. These events collectively lead to a hyperpolarization of the neuronal membrane and reduced neuronal excitability, which is the basis for analgesia.

Serotonin Receptor Signaling: The signaling cascade initiated by the activation of serotonin receptors is highly dependent on the receptor subtype.

5-HT1A Receptor: Activation of the 5-HT1A receptor, which is a Gi/o-coupled receptor, would also lead to the inhibition of adenylyl cyclase and a decrease in cAMP levels, similar to µ-opioid receptors.

5-HT2A Receptor: Conversely, if the compound interacts with the 5-HT2A receptor, which is a Gq/11-coupled receptor, it would activate phospholipase C (PLC). This would lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 would trigger the release of intracellular calcium stores, while DAG would activate protein kinase C (PKC).

NMDA Receptor Signaling: If the compound acts as an antagonist at the NMDA receptor, it would block the influx of Ca2+ ions through the receptor channel. This would prevent the activation of downstream Ca2+-dependent signaling pathways, such as the activation of calmodulin and Ca2+/calmodulin-dependent protein kinase II (CaMKII), which are crucial for synaptic plasticity.

GPR40 Signaling: In the hypothetical case of GPR40 agonism, the compound would stimulate Gq/11-mediated signaling, leading to an increase in intracellular calcium and the potentiation of glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.

| Receptor Family | Primary G-protein Coupling | Key Downstream Effectors |

| Opioid (µ, δ, κ) | Gi/o | Inhibition of Adenylyl Cyclase, Modulation of K+ and Ca2+ channels |

| Serotonin (5-HT1A) | Gi/o | Inhibition of Adenylyl Cyclase |

| Serotonin (5-HT2A) | Gq/11 | Activation of Phospholipase C |

| NMDA Receptor | Ligand-gated ion channel | Influx of Ca2+ |

| GPR40 | Gq/11 | Activation of Phospholipase C |

Structure-Based Mechanistic Hypotheses and Confirmation

Based on the available data for related compounds, several structure-based mechanistic hypotheses can be proposed for this compound.

Hypothesis 1: Serotonergic and/or Dopaminergic Activity The this compound scaffold is present in numerous ligands targeting serotonin and dopamine receptors. The 3-methoxy substitution on the phenyl ring is a common feature in many selective ligands for these receptors. It is hypothesized that this compound could act as a modulator of serotonergic and/or dopaminergic neurotransmission. Confirmation of this hypothesis would require in vitro binding assays to determine the affinity of the compound for a panel of serotonin and dopamine receptor subtypes and transporters. Functional assays would then be necessary to characterize the compound as an agonist, antagonist, or inverse agonist.

Hypothesis 2: Opioid Receptor Modulation The 4-aminopiperidine (B84694) core is a key structural element in some opioid receptor ligands. The nature of the substituent on the piperidine nitrogen is a major determinant of opioid receptor affinity and selectivity. It is hypothesized that this compound may exhibit affinity for one or more opioid receptor subtypes. To confirm this, competitive radioligand binding assays with selective opioid receptor ligands would be required. Subsequent functional assays, such as the [35S]GTPγS binding assay, could determine the efficacy of the compound at these receptors.

Confirmation through Computational and Experimental Approaches: Computational docking studies could provide initial insights into the potential binding modes of this compound at the homology models of the hypothesized target receptors. nih.gov These in silico studies could predict key interactions and guide the synthesis of analogues for structure-activity relationship (SAR) studies. For example, modifying the position of the methoxy group on the phenyl ring or altering the substituent at the 4-position of the piperidine ring could reveal crucial structural requirements for activity.

Ultimately, the confirmation of any mechanistic hypothesis would rely on extensive experimental validation. This would involve a comprehensive pharmacological profiling of the compound, including in vitro binding and functional assays, followed by in vivo studies to assess its physiological effects in relevant animal models.

Structure Activity Relationship Sar and Rational Design

Systematic Scaffold Modification and Derivatization of N-(3-methoxyphenyl)piperidin-4-amine

The this compound core offers several key positions for chemical modification. These include the methoxy (B1213986) group on the phenyl ring, other positions on the aromatic ring, the secondary amine of the piperidine (B6355638), and the piperidine ring itself. Medicinal chemists explore these sites to fine-tune the molecule's interaction with its biological target.

The potency and selectivity of N-aryl piperidin-4-amine analogs are highly sensitive to the nature and position of substituents on both the aryl and piperidine moieties. SAR studies on related scaffolds have provided valuable insights that can be extrapolated to the lead compound.

Aryl Ring Modifications: The 3-methoxy group is a critical feature. Its replacement or the addition of other substituents on the phenyl ring can drastically alter the compound's electronic and steric properties, thereby affecting target binding. For instance, moving the methoxy group to the 2- or 4-position can probe the spatial tolerance of the target's binding pocket. Replacing the methoxy group with bioisosteres like halogens (F, Cl), small alkyl groups (CH₃), or hydrogen bond acceptors/donors (OH, CN) can modulate lipophilicity, metabolic stability, and binding interactions.

The following table summarizes hypothetical SAR data based on findings from analogous N-aryl amine series, illustrating the potential impact of various substitutions.

| Compound ID | R1 (Aryl Ring) | R2 (Piperidine N-1) | Relative Potency | Selectivity Profile |

| Lead | 3-OCH₃ | H | 1x | Baseline |

| 1a | 4-OCH₃ | H | 0.8x | Similar to Lead |

| 1b | 2-OCH₃ | H | 0.5x | Decreased |

| 1c | 3-F | H | 1.2x | Improved |

| 1d | 3-Cl | H | 1.5x | Improved |

| 1e | 3-OH | H | 0.7x | Altered |

| 2a | 3-OCH₃ | CH₃ | 2.5x | Similar to Lead |

| 2b | 3-OCH₃ | C₂H₅ | 1.8x | Similar to Lead |

| 2c | 3-OCH₃ | Benzyl | 0.3x | Decreased |

This table is illustrative and based on general principles observed in medicinal chemistry programs involving similar scaffolds.

For many 4-substituted piperidines, the equatorial position is generally favored to minimize steric hindrance. nih.gov However, intramolecular interactions or specific binding pocket geometries of a target protein can stabilize the axial conformer. On protonation of the piperidine nitrogen, electrostatic interactions can further influence the conformational equilibrium, sometimes reversing the preference to favor the axial form for polar substituents. nih.gov

The determination of the bioactive conformation—the specific shape the molecule adopts when bound to its target—is a primary goal of rational drug design. This is often achieved through techniques such as:

X-ray Co-crystallography: This method provides a definitive snapshot of the ligand bound within the active site of its target protein, revealing the precise bioactive conformation and key binding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques can be used to study the conformation of the molecule in solution and can provide insights into its dynamic behavior.

Computational Modeling: Molecular mechanics and quantum mechanics calculations can predict the relative energies of different conformers. Docking simulations can then be used to model how these conformers might fit into a target's binding site, helping to generate hypotheses about the bioactive conformation. nih.gov

Understanding the bioactive conformation allows for the design of more rigid analogs that are "pre-organized" in the correct shape for binding, which can lead to significant improvements in potency and selectivity.

Lead Optimization Strategies

Once a lead compound like this compound is identified, lead optimization strategies are employed to refine its structure into a clinical candidate. These strategies often involve principles of fragment-based design and bioisosteric replacement.

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery and optimization. It begins by identifying small, low-molecular-weight chemical fragments that bind weakly to the biological target. These hits are then grown or linked together to produce a more potent lead compound.

The piperidine scaffold is highly valued in FBDD because it provides a three-dimensional (3D) structure, moving away from the flat, two-dimensional nature of many common aromatic fragments. nih.govrsc.orgrsc.org The non-planar, saturated ring system of piperidine allows for the precise positioning of substituents in 3D space, enabling better exploration of the often complex and non-planar binding pockets of protein targets. nih.govrsc.org

In the context of this compound, FBDD principles could be applied by:

Fragment Growing: Treating the piperidine or the methoxyphenyl group as a core fragment and systematically adding functionality to explore unoccupied regions of the binding pocket.

Fragment Linking: Identifying a separate fragment that binds to an adjacent sub-pocket of the target and then designing a linker to connect it to the this compound core.

The systematic synthesis of various regio- and diastereoisomers of substituted piperidines has expanded the library of 3D fragments available for FBDD campaigns. rsc.org

Bioisosteric replacement is a cornerstone of medicinal chemistry used to improve the properties of a lead compound without significantly disrupting the key interactions required for biological activity. drughunter.com A bioisostere is a functional group or atom that can be exchanged for another while retaining similar biological effects. This strategy is frequently used to address issues with metabolic stability, toxicity, or pharmacokinetics.

For this compound, a key target for bioisosteric replacement is the methoxy group, which can be susceptible to oxidative metabolism (O-demethylation). chemrxiv.org Replacing this group can block this metabolic pathway and improve the drug's half-life.

The following table details common bioisosteric replacements for the methoxy group and the phenyl ring.

| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |

| Methoxy (-OCH₃) | Fluoro (-F), Difluoromethyl (-CHF₂), Trifluoromethoxy (-OCF₃) | Block metabolic O-demethylation, modulate lipophilicity and electronic properties. chemrxiv.orgresearchgate.net |

| Methylthio (-SCH₃) | Can serve as a classical isostere with similar steric properties. researchgate.net | |

| Small heterocycles (e.g., oxazole, isoxazole) | Mimic the steric and electronic properties of the methoxy-substituted phenyl ring. drughunter.com | |

| Phenyl Ring | Pyridine (B92270), Thiophene, Pyrimidine | Introduce hydrogen bond acceptors/donors, alter solubility and polarity, escape existing patent space. |

| Secondary Amine (-NH-) | Amide (-NHC(O)-), Reversed Amide (-C(O)NH-), Methyleneoxy (-OCH₂-) | Modify hydrogen bonding capacity, conformational flexibility, and metabolic stability. |

Analog synthesis programs systematically create libraries of such bioisosteric analogs to explore the SAR in detail. This iterative process of design, synthesis, and testing is fundamental to optimizing a lead compound and developing a successful drug candidate.

Computational Chemistry and Molecular Modeling

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies have been instrumental in the exploration of N-(3-methoxyphenyl)piperidin-4-amine derivatives as potent and selective ligands for various biological targets, most notably the opioid receptors.

Ligand-based drug design leverages the knowledge of known active molecules to develop pharmacophore models and quantitative structure-activity relationships (QSAR). For piperidine-based compounds, this approach has been used to identify the key chemical features required for biological activity. By analyzing a series of structurally related compounds, researchers can deduce the essential steric and electronic properties that govern their interaction with a target receptor. For instance, the piperidine (B6355638) ring is a common scaffold in many opioid analgesics, and ligand-based approaches have helped to elucidate the importance of the amine, the aromatic ring, and various substituents in determining the analgesic potential and side-effect profile of these compounds. The conformationally sampled pharmacophore (CSP) approach has been successfully applied to both peptidic and non-peptidic opioid ligands to develop models that can distinguish between agonists and antagonists nih.gov.

Structure-based drug design , on the other hand, relies on the three-dimensional structure of the target protein, often obtained through techniques like X-ray crystallography or cryo-electron microscopy. With the availability of opioid receptor structures, researchers can computationally dock this compound and its analogs into the binding site to predict their binding mode and affinity. This approach allows for a more rational design of novel ligands with improved properties. For example, the design of bitopic ligands that interact with both the primary binding site and an allosteric site on the μ-opioid receptor has been guided by structural information, aiming to modulate receptor signaling and reduce adverse effects thermofisher.com. The development of N-substituted trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidine as pure opioid receptor antagonists was guided by a novel pharmacophore that served as a lead structure for further design and development nih.govnih.gov.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a detailed understanding of the interactions between a ligand, such as this compound, and its biological target at an atomic level.

Prediction of Binding Modes and Interaction Energies

| Compound Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| HN58 | -13.37 | Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322, Y236 tandfonline.com |

| Fentanyl Analog | Not specified | Asp3.32, His6.52 chemrxiv.org |

| Morphine | -8.13 | Not specified tandfonline.com |

| Pethidine | Not specified | Not specified tandfonline.com |

This table presents a selection of data from molecular docking studies on piperidine derivatives and related opioid ligands, illustrating the range of binding affinities and key interactions.

Analysis of Ligand-Target Complex Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and the receptor, and the role of solvent molecules in the binding process. For derivatives of this compound, MD simulations have been used to propose the mechanism of μ-opioid receptor (MOR) activation nih.gov. These simulations can reveal how the binding of a ligand induces conformational changes in the receptor, leading to the initiation of downstream signaling pathways. By analyzing the trajectory of the simulation, researchers can identify key interactions that are maintained throughout the simulation, providing further confidence in the predicted binding mode. Furthermore, MD simulations have been used to investigate the conformational landscape of fentanyl and its analogs at the MOR, revealing potential impacts of modifications to the fentanyl scaffold on both conformational rigidity and binding potency chemrxiv.org.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a way to investigate the electronic properties of molecules with a high degree of accuracy. These methods can be used to calculate various molecular properties such as charge distribution, molecular orbital energies, and vibrational frequencies. For this compound and its analogs, DFT studies can provide a deeper understanding of their chemical reactivity and the nature of their interactions with biological targets.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the application of these methods to similar piperidine-containing molecules demonstrates their utility. For example, DFT has been used to study the SERS (Surface-Enhanced Raman Scattering) spectra of piperidine adsorbed on silver nanoparticles, providing insights into the molecule's interaction with metal surfaces mdpi.com. In the context of drug design, DFT can be used to parameterize molecular mechanics force fields for use in MD simulations, ensuring a more accurate representation of the ligand's behavior. Quantum chemical calculations have also been employed to study the conformational behavior and charge distribution of flexible opiate narcotics, including 4-phenyl piperidines, to understand how they mimic rigid opiates like morphine researchgate.net.

Preclinical Metabolism and Pharmacokinetic Considerations

In Vitro Metabolic Stability Assessment (e.g., liver microsomes, S9 fractions)

No data is currently available from in vitro studies using liver microsomes or S9 fractions from any preclinical species to assess the metabolic stability of N-(3-methoxyphenyl)piperidin-4-amine. Such studies would be crucial to determine the intrinsic clearance of the compound and to predict its in vivo metabolic fate.

| Species | Matrix | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Rat | Liver Microsomes | Data not available | Data not available |

| Mouse | Liver Microsomes | Data not available | Data not available |

| Dog | Liver Microsomes | Data not available | Data not available |

| Monkey | Liver Microsomes | Data not available | Data not available |

| Rat | S9 Fraction | Data not available | Data not available |

| Mouse | S9 Fraction | Data not available | Data not available |

Identification of Preclinical Metabolites (excluding human-specific metabolites)

There are no published studies identifying the metabolites of this compound in any preclinical animal models. Metabolic profiling is essential to understand the biotransformation pathways, which could include hydroxylation, demethylation, N-dealkylation, or glucuronidation, and to identify any potentially active or reactive metabolites.

| Animal Model | Major Metabolites Identified | Metabolic Pathways |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

Absorption, Distribution, and Excretion Studies in Animal Models (excluding human data)

Comprehensive in vivo studies detailing the absorption, distribution, and excretion of this compound in animal models have not been reported. Information regarding its oral bioavailability, tissue distribution, and routes of elimination (renal and/or fecal) is currently unknown.

| Animal Model | Bioavailability (%) | Volume of Distribution (Vd) (L/kg) | Primary Route of Excretion |

| Rat | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available |

Therapeutic Potential and Future Research Directions

Preclinical Evidence for Potential Therapeutic Applications

Preclinical research has identified several potential therapeutic applications for derivatives of the N-(3-methoxyphenyl)piperidin-4-amine core structure, primarily centered on its interaction with the central nervous system, particularly opioid receptors.

Analgesic and Neurological Modulation: The most significant body of preclinical evidence points towards the potent analgesic properties of this compound analogues. These compounds primarily exert their effects through modulation of opioid receptors.

Researchers have designed and synthesized series of derivatives that demonstrate high affinity and selectivity for the μ-opioid receptor (MOR). For instance, the compound 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide (Compound 2a) was identified as a potent and selective MOR ligand. In a 55°C hot plate model, it exhibited a strong analgesic effect, which was effectively blocked by the opioid antagonist naloxone, confirming its mechanism of action through opioid pathways. Its high binding affinity is attributed to interactions such as hydrogen bonds, salt bridges, and hydrophobic interactions with the MOR. The selectivity of this compound for the MOR over the δ-opioid receptor (DOR) and κ-opioid receptor (KOR) is thought to be due to steric hindrance.

Another analogue, (3R,4S)-9d, emerged from a phenotypic screening program as a powerful analgesic with a novel scaffold. Mechanistic studies revealed that its analgesic effects are mediated by its active metabolite, (3R,4S)-10a, which activates the μ-opioid receptor. The interaction and activation mechanism of this metabolite with the MOR has been proposed through molecular dynamics simulations.

The table below summarizes the in vitro binding affinities of a key analogue, showcasing its selectivity for the μ-opioid receptor.

| Compound | Receptor | Kᵢ (nM) | Selectivity (MOR vs. DOR) | Selectivity (MOR vs. KOR) |

| Compound 2a | μ (MOR) | 7.3 ± 0.5 | 116-fold | 6.7-fold |

| δ (DOR) | 849.4 ± 96.6 | |||

| κ (KOR) | 49.1 ± 6.9 | |||

| Data sourced from studies on 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide derivatives. |

This capacity for neurological modulation extends beyond simple analgesia. The development of ligands that can selectively target different opioid receptor subtypes (μ, δ, and κ) opens up possibilities for treating a range of neurological and psychiatric conditions. For example, compounds derived from the related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold have been identified as highly potent and selective κ-opioid receptor antagonists, which are of interest for their potential in treating mood disorders and addiction.

Anti-Osteoporosis and Anticancer Potential: While direct preclinical evidence for this compound in anti-osteoporosis or anticancer applications is less established, research on related structures provides a rationale for future investigation.

In the context of osteoporosis, novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a key enzyme in bone resorption. Molecular docking studies of these compounds revealed that substituents on the phenyl ring, such as a 4-methoxy group, can enhance the inhibitory activity by stabilizing interactions within the active site of the enzyme. This suggests that the methoxyphenyl group within the this compound scaffold could be beneficial in designing new anti-osteoporosis agents.

Similarly, various heterocyclic compounds incorporating a 3-methoxyphenyl (B12655295) substituent have been investigated for anticancer activity. For example, certain 1,3,4-thiadiazole derivatives with this moiety have shown moderate inhibitory effects on the survival of MCF-7 breast cancer cells. Other research on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives found them to be cytotoxic against human glioblastoma U-87 cells. While these compounds are structurally distinct from this compound, they indicate that the methoxyphenyl group is a feature in various scaffolds with anticancer properties.

Emerging Research Areas for this compound Analogues

The versatility of the this compound scaffold has spurred research into novel analogues with tailored pharmacological profiles. A key emerging area is the development of biased ligands and compounds with mixed receptor activity to achieve more desirable therapeutic outcomes.

Structure-activity relationship (SAR) studies are crucial in this endeavor. Research has shown that modifications at the N-substituent of the piperidine (B6355638) ring can dramatically alter a compound's activity, shifting it from a potent agonist to a pure antagonist. For instance, in the closely related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the antagonist properties are a consequence of substitution at the 3-position of the piperidine ring rather than the nature of the N-substituent itself.

Current research is focused on creating analogues with specific functions:

Selective MOR Agonists: Building on initial findings, efforts are ongoing to develop MOR agonists with improved therapeutic windows, aiming to separate potent analgesia from adverse effects.

Selective KOR Antagonists: The discovery of potent and selective KOR antagonists from similar piperidine scaffolds, such as JDTic, has opened a pathway for developing treatments for depression, anxiety, and substance use disorders.

Mixed-Function Ligands: There is growing interest in compounds that can act on multiple opioid receptors simultaneously. For example, a balanced MOR agonist/DOR antagonist profile is being explored as a strategy to reduce the development of tolerance and dependence associated with traditional MOR agonists.

The table below illustrates how structural modifications on related piperazine (B1678402) scaffolds (which share features with piperidines) can influence opioid receptor activity, highlighting the principles being applied to new this compound analogues.

| Core Scaffold | N-Substituent | Resulting Activity Profile |

| 4-(3-hydroxyphenyl)piperazine | Methyl | Non-selective opioid receptor antagonist |

| 4-(3-hydroxyphenyl)piperazine | Phenylpropyl | More potent, non-selective opioid receptor antagonist |

| (S)-3-methyl-4-(3-hydroxyphenyl)piperazine | JDTic-like N-substituent | Potent and selective κ-opioid receptor antagonist |

Challenges and Opportunities in Translational Research

Translating promising preclinical findings for this compound analogues into non-human advanced studies and eventually clinical use presents significant challenges and opportunities. The primary hurdles lie in accurately predicting human responses from animal models, especially for complex endpoints like pain and addiction.

Challenges:

Model Predictability: Rodent models, while essential for initial screening, often fail to predict efficacy and side effects in humans. Emotional and cognitive factors that drive opioid use and pain perception in humans are difficult to replicate in these models. nih.gov

Species Differences: There are documented physiological and behavioral differences in opioid responses between rodents and primates. nih.gov For example, some side effects like pruritus (itching) are pronounced in primates but minimal in rodents, making rodents poor models for this specific adverse effect. nih.gov

Complexity of Pain and Addiction: Chronic pain and opioid use disorder are complex conditions with significant psychological components. Preclinical models primarily assess physiological phenomena and may not capture the full picture, leading to clinical trial failures. nih.govnih.gov

Opportunities:

Non-Human Primate (NHP) Models: There is a significant opportunity to bridge the translational gap by using NHP models. nih.gov NHPs share greater genetic and phenotypic similarities with humans, and their responses to opioid ligands have shown to be more concordant with human studies. nih.gov These models allow for the evaluation of not only analgesia but also critical side effects like respiratory depression, abuse liability, and physical dependence in a more translationally relevant context. nih.govnih.govwakehealth.edu2minutemedicine.com

Bifunctional or Mixed-Receptor Ligands: The development of analogues targeting multiple receptors (e.g., MOP and NOP receptors) represents a key opportunity. wakehealth.edu2minutemedicine.com Preclinical work in NHPs has shown that such compounds can provide potent analgesia without the severe side effects of traditional opioids, such as respiratory depression and abuse potential. wakehealth.edu2minutemedicine.com

Improved Preclinical Endpoints: Focusing preclinical evaluation on sustained decreases in opioid self-administration and the selectivity for suppressing opioid rewards over natural rewards can improve predictive validity for OUD treatments. nih.gov

Development of Novel Chemical Probes and Research Tools for Biological Systems

The this compound scaffold and its derivatives are not only potential therapeutics but also valuable starting points for creating chemical probes and research tools. These tools are essential for studying the fundamental biology of their target receptors.

The development of fluorescently labeled ligands is a particularly active area of research. acs.orgresearchgate.netnih.gov These probes allow for the direct visualization of opioid receptors in living cells and tissues, providing insights into:

Receptor Localization and Trafficking: Fluorescent ligands enable researchers to track the location of receptors on the cell surface and their movement (internalization) following activation. acs.orgnih.gov

Ligand-Receptor Binding: These tools can be used in fluorescence-based competition binding assays, offering a radiation-free alternative to traditional radioligand binding studies for determining the affinity of new, unlabeled compounds. acs.orgresearchgate.net

Receptor Dynamics: When coupled with advanced imaging techniques like FRET (Fluorescence Resonance Energy Transfer), fluorescent probes can help elucidate receptor oligomerization and interactions with other signaling proteins. nih.gov

A significant challenge in creating these probes is that the addition of a bulky fluorophore can reduce the ligand's affinity and selectivity. nih.govelifesciences.org To overcome this, innovative chemical strategies are being employed. One such approach is "traceless affinity labeling," where a guide molecule with high affinity for the receptor (like naltrexamine) directs a chemical reaction that covalently attaches a fluorescent dye to the receptor. nih.govelifesciences.org The guide molecule then detaches, leaving behind a fluorescently tagged, fully functional receptor. nih.govelifesciences.org Such tools allow for the precise identification and study of endogenous opioid receptors in living neurons without impairing their function. nih.govelifesciences.org

The development of radiolabeled versions of potent and selective this compound analogues also remains a crucial goal for use in positron emission tomography (PET) imaging, which would allow for the visualization and quantification of opioid receptors in the living brain.

Q & A

Q. What are the common synthetic routes for N-(3-methoxyphenyl)piperidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves alkylating piperidin-4-amine derivatives with substituted aryl halides. For example, N-(4-chloro-3-methoxyphenyl)piperidin-4-amine is synthesized via reductive amination using N-benzylpiperidone and substituted anilines (e.g., 4-chloro-3-methoxyaniline) under basic conditions (e.g., NaBH₄ in ethanol), yielding ~75% purity . Solvent-free methods, as demonstrated for structurally similar piperidine derivatives, can improve atom economy and reduce purification steps . Key parameters to optimize include stoichiometry, reaction time, and choice of reducing agent.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions on the piperidine and aryl rings. For example, aromatic protons in the 3-methoxyphenyl group resonate at δ 6.5–7.2 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsion angles, critical for distinguishing regioisomers. Evidence from similar compounds shows methoxy groups induce planar distortions in aryl rings .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against S. aureus or E. coli (MIC values). Piperidine derivatives with electron-withdrawing groups (e.g., chloro) show enhanced activity .

- Receptor Binding : Radioligand displacement assays (e.g., for opioid or serotonin receptors) using tritiated analogs. Structural analogs with 3-methoxyphenyl groups have shown affinity for CNS targets .

Q. How can analytical chromatography resolve purity challenges?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate unreacted aniline intermediates. Retention times for piperidin-4-amine derivatives typically range 8–12 minutes .

- GC-MS : Detect volatile byproducts (e.g., ethyl halides) using electron ionization.

Q. What safety protocols are essential for handling reactive intermediates?

- Methodological Answer :

- Alkylation Agents : Ethyl halides require use in fume hoods with PPE (gloves, goggles).

- Amine Intermediates : Store under nitrogen to prevent oxidation. Toxicity data for analogs suggest LD₅₀ > 200 mg/kg (oral, rats) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic and spectroscopic data?

- Methodological Answer :

- DFT Calculations : Compare experimental SC-XRD bond lengths (e.g., C-N: ~1.45 Å) with B3LYP/6-31G* optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .

- NMR Prediction Tools : Software like ACD/Labs predicts -NMR shifts for regioisomers, aiding assignments when crystallography is unavailable .

Q. What strategies improve synthetic yield in large-scale reactions?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for reductive amination, achieving >85% yield in analogs .

- Flow Chemistry : Continuous flow systems minimize byproduct formation in alkylation steps .

Q. How does the 3-methoxyphenyl group influence structure-activity relationships (SAR) in receptor binding?

- Methodological Answer :

- Pharmacophore Modeling : Overlay analogs (e.g., 3-methoxy vs. 4-methoxy) to assess steric/electronic effects. Methoxy groups at the 3-position enhance hydrophobic interactions in opioid receptor models .

- Mutagenesis Studies : Replace methoxy with -OH or -F to evaluate hydrogen bonding or electronegativity effects on binding affinity .

Q. What isotopic labeling methods enable pharmacokinetic studies?

- Methodological Answer :

- Carbon-11 Labeling : Synthesize -methoxy analogs via Pd-mediated coupling of -methyl iodide with phenolic precursors. Applied to TRPV1 antagonists, this method achieves >95% radiochemical purity .

- Tritium Incorporation : Catalytic tritiation of aryl chlorides (e.g., using /Pd-C) for tracer studies in metabolic pathways .

Q. How can hyphenated techniques (e.g., LC-MS/MS) distinguish isomeric metabolites?

- Methodological Answer :

- Fragmentation Patterns : MS/MS of [M+H]⁺ ions (m/z 277 for parent) reveals piperidine ring cleavage (m/z 98) and methoxyphenyl fragments (m/z 123). Isomers show distinct ion intensity ratios .

- Ion Mobility Spectrometry : Differentiates regioisomers based on collision cross-section (CCS) values, validated with DFT-derived conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.